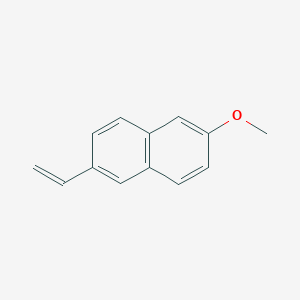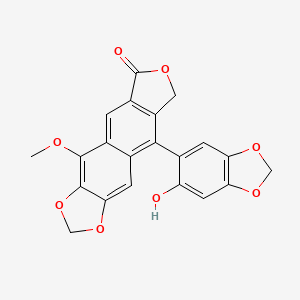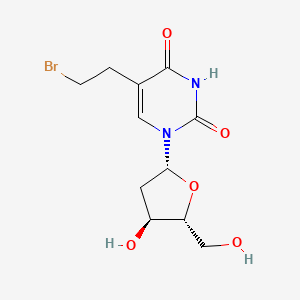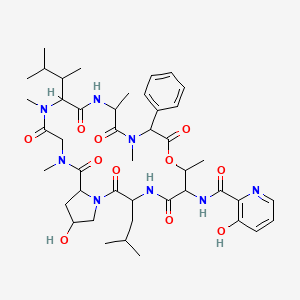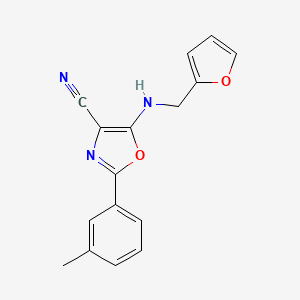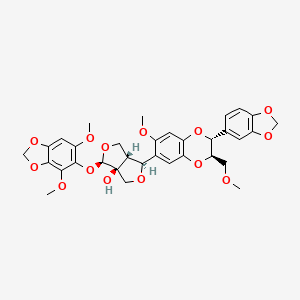
Haedoxan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Haedoxan is a natural product found in Phryma leptostachya with data available.
Applications De Recherche Scientifique
Insight into the Mode of Action
- Haedoxan A (HA), derived from Phryma leptostachya (lopseed), is used as a natural insecticide in East Asia. Studies indicate that HA affects axonal conduction and synaptic transmission in insects, offering a basis for developing effective insecticides (Hu et al., 2016).
Haedoxans and Related Neolignans
- Haedoxans, including HA, are sesquilignan natural products with significant insecticidal activity. These compounds are explored for their potential in plant defense and also show promising antifungal, antibacterial, and anticancer activities (Chen et al., 2020).
Detoxification and Synergistic Effects
- HA, along with Phrymarolin I, has been studied for its metabolic activity and synergistic effects on insect pests. The research indicates that HA's effectiveness is influenced by metabolic enzyme families, particularly monooxygenases, in insects (Qie et al., 2020).
Transcriptome Analysis in Aedes albopictus
- Research on Aedes albopictus larvae exposed to HA reveals genetic expression changes associated with HA's insecticidal action. This includes the upregulation of detoxifying enzyme genes, suggesting a role in metabolic and detoxification processes (Hao et al., 2021).
Biosynthesis Pathway of this compound A
- The biosynthesis pathway of HA in Phryma leptostachya has been studied through transcriptome analysis. This research is vital for understanding the production of HA and other bioactive lignans in this insecticidal plant (Li et al., 2019).
Functional Validation in Insect Detoxification
- Studies on insect cytochrome P450 monooxygenases reveal their role in HA detoxification, particularly in Aedes albopictus. This research enhances the understanding of HA's metabolic detoxification at the molecular level (Pei et al., 2022).
Resistance Risk Assessment and Insecticidal Properties
- HA's resistance development in insects and its insecticidal properties against mosquito larvae have been examined. The study highlights the potential of HA as a botanical insecticide in mosquito control (Qie et al., 2021).
Lignans in Insecticidal Activity
- Lignans, including HA, isolated from Phryma leptostachya have shown significant insecticidal activity, providing a basis for developing botanical pesticides (Li et al., 2019).
Propriétés
Numéro CAS |
123619-26-1 |
|---|---|
Formule moléculaire |
C33H34O14 |
Poids moléculaire |
654.6 g/mol |
Nom IUPAC |
(3R,3aS,6S,6aR)-6-[(2R,3R)-3-(1,3-benzodioxol-5-yl)-6-methoxy-2-(methoxymethyl)-2,3-dihydro-1,4-benzodioxin-7-yl]-3-[(4,6-dimethoxy-1,3-benzodioxol-5-yl)oxy]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C33H34O14/c1-35-12-26-27(16-5-6-19-21(7-16)42-14-41-19)46-23-9-20(36-2)17(8-22(23)45-26)28-18-11-39-32(33(18,34)13-40-28)47-30-24(37-3)10-25-29(31(30)38-4)44-15-43-25/h5-10,18,26-28,32,34H,11-15H2,1-4H3/t18-,26-,27-,28-,32-,33-/m1/s1 |
Clé InChI |
SVQIUEXUTJVJTM-KTIWSMOXSA-N |
SMILES isomérique |
COC[C@@H]1[C@H](OC2=C(O1)C=C(C(=C2)OC)[C@@H]3[C@H]4CO[C@@H]([C@]4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
SMILES |
COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
SMILES canonique |
COCC1C(OC2=C(O1)C=C(C(=C2)OC)C3C4COC(C4(CO3)O)OC5=C(C=C6C(=C5OC)OCO6)OC)C7=CC8=C(C=C7)OCO8 |
Synonymes |
1-hydroxy-2-((2,6-dimethoxy-3,4-methylenedioxyphenyl)oxy)-6-(6'-methoxy-2'-methoxymethyl-3'-(3,4-methylenedioxy)phenyl)-2',3'-dihydro-l',4'-benzodioxin-7'-yl)-3,7-dioxabicyclo(3.3.0)octane haedoxan A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



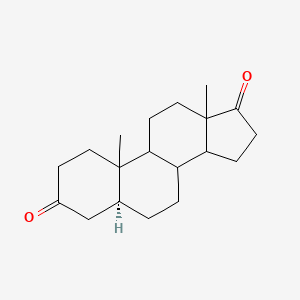
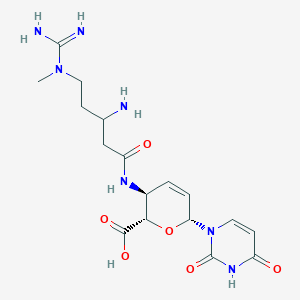
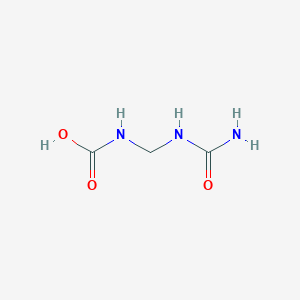
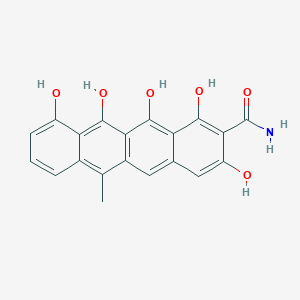
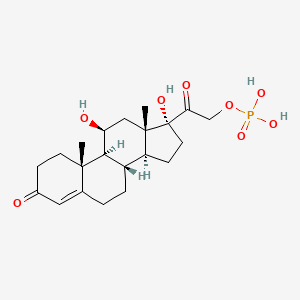
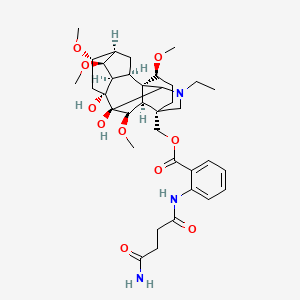

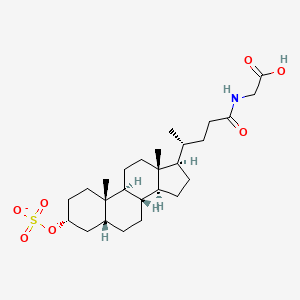
![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,5,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203392.png)
